molecular formula C28H38O10 B1236020 Ingol-3,7,8,12-tetraacetate CAS No. 51906-02-6

Ingol-3,7,8,12-tetraacetate

Cat. No.: B1236020
CAS No.: 51906-02-6
M. Wt: 534.6 g/mol
InChI Key: OELNYBPMAKRSFQ-RSQGHNFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ingol-3,7,8,12-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C28H38O10 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51906-02-6

Molecular Formula

C28H38O10

Molecular Weight

534.6 g/mol

IUPAC Name

[(1R,3R,4R,5R,7S,8S,9R,10Z,12S,13S,14S)-8,9,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-4-yl] acetate

InChI

InChI=1S/C28H38O10/c1-12-10-28-25(37-18(7)32)13(2)11-27(28,38-28)24(33)14(3)22(35-16(5)30)19-20(26(19,8)9)23(36-17(6)31)21(12)34-15(4)29/h10,13-14,19-23,25H,11H2,1-9H3/b12-10-/t13-,14+,19-,20+,21+,22-,23-,25-,27-,28-/m0/s1

InChI Key

OELNYBPMAKRSFQ-RSQGHNFHSA-N

Isomeric SMILES

C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C\[C@@]2([C@H]1OC(=O)C)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C

SMILES

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C

Synonyms

ingol-3,7,8,12-tetraacetate

Origin of Product

United States

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